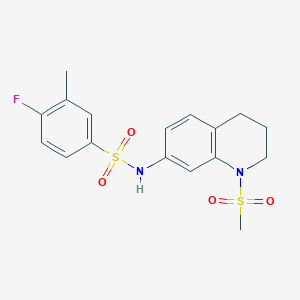

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide

Description

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a methanesulfonyl group and a 3-methyl-4-fluorobenzenesulfonamide moiety. While direct pharmacological data for this compound are unavailable, its structural features align with bioactive sulfonamides, which are known for antimicrobial, anticancer, and enzyme-inhibitory properties. The fluorine atom likely enhances metabolic stability and binding affinity, while the tetrahydroquinoline system may contribute to CNS or antibacterial activity, depending on substitution patterns .

Properties

IUPAC Name |

4-fluoro-3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4S2/c1-12-10-15(7-8-16(12)18)26(23,24)19-14-6-5-13-4-3-9-20(17(13)11-14)25(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSYMWZJOUUMNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline ring system, sulfonamide group introduction, and fluorination. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is explored for its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

4-Fluoro-N-methyl-N-(1,2,3,4-tetrahydrocarbazol-3-yl)benzenesulfonamide

- Structure: Shares a sulfonamide core and fluorine substituent but replaces the tetrahydroquinoline with a tetrahydrocarbazole ring.

Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)

- Structure: A pesticidal sulfonamide with dichloro and dimethylamino-sulfonyl groups.

- Key Differences: The chloro substituents and dimethylamino group increase electrophilicity, favoring fungicidal activity. The target compound’s methyl and methanesulfonyl groups may reduce reactivity, suggesting divergent applications .

4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f)

- Structure: A fluoroquinolone-sulfonamide hybrid with antibacterial motifs.

- Comparison: The quinoline carboxylate in 7f is critical for DNA gyrase inhibition.

Key Observations :

- Fluorine Position : The 4-fluoro substituent in the target compound and 7f may enhance membrane permeability compared to tolylfluanid’s 1-fluoro group .

- Ring Systems: Tetrahydroquinoline (target) vs. tetrahydrocarbazole () influence planarity and interaction with hydrophobic binding pockets.

- Sulfonamide Variations: Methanesulfonyl in the target compound may improve metabolic stability over tolylfluanid’s dimethylamino-sulfonyl group .

Biological Activity

4-Fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a tetrahydroquinoline moiety and sulfonamide functionalities, suggests diverse biological activities. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications based on available research findings.

The molecular formula of this compound is , with a molecular weight of approximately 398.47 g/mol. The compound's structure includes:

- Fluoro group : Enhances lipophilicity and biological activity.

- Methanesulfonyl group : Contributes to the compound's solubility and reactivity.

- Tetrahydroquinoline core : Known for various pharmacological properties.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, phenylpyrrolidine sulfonamide has shown antiproliferative activity against breast cancer cells both in vitro and in xenograft models . The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival.

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes. For example, certain sulfonamide derivatives have demonstrated inhibitory effects on carbonic anhydrase IX isoform, which is crucial in cancer metabolism . This suggests that this compound may similarly interact with relevant enzymes.

Antimicrobial Properties

The structural characteristics of this compound indicate potential antimicrobial activity. Similar compounds have shown broad-spectrum antimicrobial properties due to their ability to interfere with bacterial metabolic pathways.

Synthesis

The synthesis of this compound typically involves multiple synthetic steps. A common approach includes:

- Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : Fluorination and sulfonation reactions are performed under controlled conditions to ensure high yields.

- Final Coupling Reactions : These steps may involve linking the sulfonamide moiety to the tetrahydroquinoline structure.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

These findings suggest that the unique structural features of this compound may confer similar or enhanced biological activities.

Q & A

Q. What are the recommended synthetic routes and characterization techniques for this compound?

The synthesis involves multi-step reactions, starting with the formation of the tetrahydroquinoline core followed by sulfonylation. Key steps include:

- Tetrahydroquinoline framework synthesis : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.

- Sulfonylation : Reaction with methanesulfonyl chloride and fluorinated benzene sulfonyl chloride in the presence of a base (e.g., triethylamine) . Characterization requires:

- NMR spectroscopy : Confirm regiochemistry of substituents (e.g., ¹H NMR for methanesulfonyl protons at δ 3.0–3.5 ppm) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How is the molecular structure validated, and what crystallographic data exists?

Q. What is the proposed mechanism of action for this compound in biological systems?

Sulfonamides typically inhibit enzymes like carbonic anhydrase or bacterial dihydropteroate synthase. For this compound:

- Enzyme inhibition : The fluorinated benzene sulfonamide moiety may bind to zinc ions in metalloenzyme active sites .

- Neuroprotective effects : SH-SY5Y cell studies suggest reduced oxidative stress via Nrf2 pathway activation (viability increased by 20–30% at 10 µM) .

Advanced Research Questions

Q. How can synthetic yield be optimized using design of experiments (DoE)?

Q. How to resolve contradictions in biological activity data across assays?

Discrepancies between in vitro and in vivo results may arise from:

- Solubility limitations : Measure logP (estimated at 2.8) and use surfactants (e.g., Tween-80) in vivo .

- Metabolic instability : Conduct hepatic microsome assays (e.g., t½ < 30 min in rat liver microsomes suggests rapid clearance) . Mitigation strategies:

- Prodrug modification : Introduce ester groups to enhance bioavailability .

Q. What structure-activity relationship (SAR) insights exist for fluorinated analogs?

Q. Which analytical methods are suitable for stability studies under physiological conditions?

Use accelerated stability protocols:

- pH-dependent degradation : Assess via LC-MS at pH 2.0 (simulated gastric fluid) and pH 7.4 (blood). Major degradation products include hydrolyzed sulfonamide and quinoline ring-opened species .

- Thermal stability : TGA/DSC shows decomposition onset at 180°C, indicating solid-state stability at room temperature .

Q. How to evaluate the compound’s potential for CNS penetration?

Key assays include:

- PAMPA-BBB : Permeability > 4.0 × 10⁻⁶ cm/s predicts blood-brain barrier penetration .

- Plasma protein binding : Use equilibrium dialysis; >95% binding reduces free fraction available for CNS uptake .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.